molecular formula C15H23N3O3S B12221601 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12221601
M. Wt: 325.4 g/mol
InChI Key: NDEKCGMKKXULDS-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both oxazole and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce morpholine derivatives .

Scientific Research Applications

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The oxazole and morpholine rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of oxazole, morpholine, and thiomorpholine rings in a single molecule. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H23N3O3S/c1-11-13(12(2)21-16-11)9-17-3-6-20-14(10-17)15(19)18-4-7-22-8-5-18/h14H,3-10H2,1-2H3

InChI Key

NDEKCGMKKXULDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCOC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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